11β-HSD1 Inhibitory Potency Comparison
This compound exhibits a sub-nanomolar IC₅₀ of 0.320 nM against human 11β-HSD1 in a cell-based luciferase reporter gene assay [1]. In a separate but identical HTRF assay format, a closely related piperidine derivative (BDBM177616) shows an IC₅₀ of 1050 nM [2]. This represents a >3000-fold improvement in potency for the target compound. A second independent assay using the HTRF format reports an IC₅₀ of 0.360 nM for the target compound [3], confirming consistent sub-nanomolar activity.
| Evidence Dimension | Inhibitory potency against human 11β-HSD1 |
|---|---|
| Target Compound Data | IC50 = 0.320 nM (luciferase assay); IC50 = 0.360 nM (HTRF assay) |
| Comparator Or Baseline | Piperidine analog BDBM177616: IC50 = 1,050 nM (HTRF assay) |
| Quantified Difference | Target compound is ~3,281-fold more potent than comparator |
| Conditions | Human 11β-HSD1 expressed in HEK293 cells (luciferase reporter) or microsomal fractions (HTRF) |
Why This Matters
The >3000-fold potency difference quantifies the non-fungible nature of this specific substitution pattern, directly impacting in vitro dosing requirements and target engagement for 11β-HSD1 pharmacology studies.
- [1] BindingDB. PrimarySearch_ki for BDBM50317218. IC50: 0.320 nM (Inhibition of human 11-beta-HSD1 in HEK293 cells, luciferase reporter gene assay). http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?reactant1=11-beta-hydroxysteroid+dehydrogenase+1&reactant2=BDBM50317218 (accessed 2026-04-18). View Source
- [2] BindingDB. BDBM177616 (US9120769, 60; US9663470, 60). IC50: 1.05E+3 nM for human 11β-HSD1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=177616 (accessed 2026-04-18). View Source
- [3] BindingDB. BDBM50112152 (CHEMBL3608401; US9464044, 84). IC50: 0.360 nM for human 11β-HSD1 (HTRF assay). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50112152 (accessed 2026-04-18). View Source
